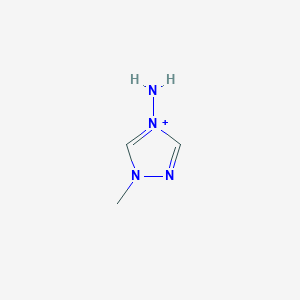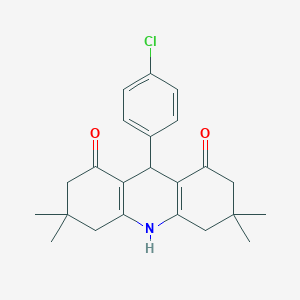![molecular formula C22H32N2OS B273632 N-{3-[(dibutylamino)methyl]-4,5-dimethylthiophen-2-yl}benzamide](/img/structure/B273632.png)
N-{3-[(dibutylamino)methyl]-4,5-dimethylthiophen-2-yl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-[(dibutylamino)methyl]-4,5-dimethylthiophen-2-yl}benzamide is an organic compound with the molecular formula C22H32N2OS It is a derivative of benzamide and contains a thienyl group, which is a sulfur-containing heterocycle
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(dibutylamino)methyl]-4,5-dimethylthiophen-2-yl}benzamide typically involves the following steps:
Formation of the Thienyl Intermediate: The thienyl intermediate can be synthesized by reacting 4,5-dimethyl-2-thiophenecarboxaldehyde with dibutylamine in the presence of a suitable catalyst.
Coupling with Benzamide: The thienyl intermediate is then coupled with benzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
N-{3-[(dibutylamino)methyl]-4,5-dimethylthiophen-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.
Substitution: The dibutylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting the central nervous system.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It can be used to study the interactions of thienyl-containing compounds with biological systems.
作用機序
The mechanism of action of N-{3-[(dibutylamino)methyl]-4,5-dimethylthiophen-2-yl}benzamide involves its interaction with specific molecular targets. The dibutylamino group may interact with receptors or enzymes, modulating their activity. The thienyl group can also participate in π-π interactions with aromatic residues in proteins, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
N-{3-[(dimethylamino)methyl]-4,5-dimethyl-2-thienyl}benzamide: Similar structure but with dimethylamino instead of dibutylamino.
N-{3-[(diethylamino)methyl]-4,5-dimethyl-2-thienyl}benzamide: Similar structure but with diethylamino instead of dibutylamino.
Uniqueness
N-{3-[(dibutylamino)methyl]-4,5-dimethylthiophen-2-yl}benzamide is unique due to the presence of the dibutylamino group, which can influence its lipophilicity and membrane permeability. This can affect its pharmacokinetic properties and make it more suitable for certain applications compared to its analogs.
特性
分子式 |
C22H32N2OS |
|---|---|
分子量 |
372.6 g/mol |
IUPAC名 |
N-[3-[(dibutylamino)methyl]-4,5-dimethylthiophen-2-yl]benzamide |
InChI |
InChI=1S/C22H32N2OS/c1-5-7-14-24(15-8-6-2)16-20-17(3)18(4)26-22(20)23-21(25)19-12-10-9-11-13-19/h9-13H,5-8,14-16H2,1-4H3,(H,23,25) |
InChIキー |
ZXDVNQSFRFNBQN-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)CC1=C(SC(=C1C)C)NC(=O)C2=CC=CC=C2 |
正規SMILES |
CCCCN(CCCC)CC1=C(SC(=C1C)C)NC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraene-3,5-dithiol](/img/structure/B273555.png)
![3-[(butylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B273556.png)
![2-methyl-3-[[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]quinazolin-4-one](/img/structure/B273559.png)
![2-Bromo-4-[3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl methyl ether](/img/structure/B273561.png)
![2-(4-Methylphenyl)-2-oxoethyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name)](/img/structure/B273563.png)
![N-(4-chlorophenyl)-6-methyl-4-[2-(4-methylbenzylidene)hydrazino]-2-oxo-1,2-dihydro-5-pyrimidinecarboxamide](/img/structure/B273573.png)


![N-[2-(5-methoxy-6-nitro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B273582.png)
![9-[2-(difluoromethoxy)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B273586.png)

![3-{[(2-Chlorobenzyl)amino]methylene}-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B273588.png)
![(2Z)-2-[(4-bromophenyl)hydrazinylidene]-1-phenylbutane-1,3-dione](/img/structure/B273589.png)
